molecular formula C23H17BrN2O4 B262537 N-[4-[(3-bromo-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

N-[4-[(3-bromo-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B262537
M. Wt: 465.3 g/mol
InChI Key: KULDTOGNGIOLPD-UHFFFAOYSA-N
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Description

N-[4-[(3-bromo-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the benzofuran class of chemicals. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3-bromo-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . The process involves the reaction of 3-bromo-4-methoxybenzoyl chloride with 4-aminophenylboronic acid in the presence of a palladium catalyst and a base. The resulting intermediate is then reacted with 1-benzofuran-2-carboxylic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3-bromo-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-[(3-bromo-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[(3-bromo-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(3-bromo-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its benzofuran core and the presence of both bromine and methoxy groups contribute to its diverse chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C23H17BrN2O4

Molecular Weight

465.3 g/mol

IUPAC Name

N-[4-[(3-bromo-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H17BrN2O4/c1-29-20-11-6-15(12-18(20)24)22(27)25-16-7-9-17(10-8-16)26-23(28)21-13-14-4-2-3-5-19(14)30-21/h2-13H,1H3,(H,25,27)(H,26,28)

InChI Key

KULDTOGNGIOLPD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Br

Origin of Product

United States

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